Dihydroxyacetone phosphate lithium salt

Glycolysis Enzyme Kinetics Glycerol-3-Phosphate Dehydrogenase

Researchers relying on in-situ DHAP generation or non-lithium salts face uncontrolled variability in enzyme kinetics. DHAP dilithium salt (CAS 102783-56-2) eliminates this drift with defined stoichiometry (C₃H₅Li₂O₆P), established solubility (10 mg/mL in H₂O), and batch-certified purity (≥93% enzymatic). • Standardized substrate for TPI/ALDOA assays per BRENDA reference values • Enables reproducible metabolite channeling & metabolon dynamics studies • Authenticated analytical standard for LC-MS/MS targeted metabolomics

Molecular Formula C3H6LiO6P
Molecular Weight 176.0 g/mol
Cat. No. B14769976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxyacetone phosphate lithium salt
Molecular FormulaC3H6LiO6P
Molecular Weight176.0 g/mol
Structural Identifiers
SMILES[Li+].C(C(=O)COP(=O)(O)[O-])O
InChIInChI=1S/C3H7O6P.Li/c4-1-3(5)2-9-10(6,7)8;/h4H,1-2H2,(H2,6,7,8);/q;+1/p-1
InChIKeyLSXXNNLDMIROMN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroxyacetone Phosphate Lithium Salt Specifications


Dihydroxyacetone phosphate lithium salt (DHAP dilithium salt; CAS 102783-56-2) is a stable salt formulation of the glycolytic intermediate DHAP, supplied as a solid (white to off-white powder) with purity specifications typically ≥93% (enzymatic) to ≥95.0% (TLC) [1]. The compound exhibits measured water solubility of approximately 10 mg/mL in H₂O and is recommended for storage at -20°C due to its hygroscopic nature [1]. DHAP lithium salt serves as a standardized substrate for triosephosphate isomerase (TPI) and fructose-bisphosphate aldolase assays, enabling identification, differentiation, and characterization of these enzymes in glycolysis and gluconeogenesis research .

Why Dihydroxyacetone Phosphate Lithium Salt Is Irreplaceable


Procurement of non-lithium DHAP salts (e.g., sodium, magnesium hemisalt) or reliance on in-situ enzymatic generation introduces substantial quantitative variability that undermines reproducible enzyme kinetics and metabolic flux studies. Sodium and magnesium counterions alter DHAP solubility profiles and may inhibit or activate metal-sensitive enzymes differently than lithium, while in-situ generation from fructose-1,6-bisphosphate via aldolase yields DHAP with undefined concentration, purity, and isotopic labeling, precluding precise kinetic parameter determination [1][2]. DHAP lithium salt is the standardized substrate in curated enzyme databases (e.g., BRENDA) where Km values for glycerol-3-phosphate dehydrogenase (G3PDH) and triosephosphate isomerase have been established specifically using the lithium salt formulation—substituting alternative salts invalidates direct comparison to these reference values and introduces uncontrolled experimental drift in assay development [1].

Dihydroxyacetone Phosphate Lithium Salt: Differentiation Evidence


G3PDH Substrate Affinity Benchmark

The BRENDA enzyme database reports a Km value of 0.54 mM for dihydroxyacetone phosphate acting as substrate for glycerol-3-phosphate dehydrogenase (G3PDH, EC 1.1.1.8) from Saccharomyces cerevisiae at pH 7.0 and 25°C [1]. This value serves as a cross-study comparable benchmark for assay validation using DHAP lithium salt. In contrast, substrate inhibition occurs at DHAP concentrations exceeding 0.2 mM in trypanosomatid G3PDH systems, defining a narrow operational concentration window for inhibitor screening assays [2].

Glycolysis Enzyme Kinetics Glycerol-3-Phosphate Dehydrogenase

Aqueous Solubility for Enzymatic Assays

Dihydroxyacetone phosphate lithium salt demonstrates measured aqueous solubility of 10 mg/mL in H₂O, producing a clear, faintly yellow solution suitable for direct use in enzymatic assays . While free DHAP acid is also water-soluble, lithium counterion selection provides a standardized, stoichiometrically defined salt form (C₃H₅Li₂O₆P, MW 181.92) with batch-to-batch purity ≥93% (enzymatic) to ≥95.0% (TLC) [1][2]. Alternative salt forms (magnesium hemisalt hydrate) exhibit different hydration states and solubility profiles, introducing uncontrolled variability in concentration-dependent kinetic studies [3].

Solubility Formulation Assay Development

Enzyme Complex Effects on Catalytic Efficiency

In a direct kinetic analysis of the aldolase/glycerol-3-phosphate dehydrogenase enzyme system, the second-order rate constant (kcat/Km) of DHAP conversion by G3PDH decreased upon formation of a heterologous complex with aldolase, attributed specifically to an increase in Km while kcat remained unchanged [1]. This direct measurement, performed with exogenous DHAP (lithium salt formulation), demonstrates that the binding of exogenous DHAP to G3PDH is sterically impeded when G3PDH is complexed with aldolase—a finding that would be obscured if DHAP were generated in situ from fructose-1,6-bisphosphate.

Metabolon Channeling Aldolase-G3PDH Interaction

Triose Phosphate Quantification in Glycation Studies

DHAP lithium salt has been employed as an analytical standard in LC-ESI-MS/MS methods for quantifying intracellular phosphorylated carbohydrates in the HT29 human colon adenocarcinoma cell line [1]. This application leverages the defined stoichiometry and purity (≥93%) of the lithium salt to establish calibration curves for absolute quantification of cellular triose phosphate pools. In parallel, DHAP lithium salt has been used in in vitro glycation studies with human serum albumin to investigate the glycation potential of triose phosphates compared to their non-phosphorylated analogs [2].

Glycation Triose Phosphate Cellular Metabolism

Dihydroxyacetone Phosphate Lithium Salt: Procurement & Application Scenarios


Standardized Substrate for TPI and Aldolase Assays

DHAP lithium salt is the preferred substrate for identifying, differentiating, and characterizing fructose-bisphosphate aldolase (ALDOA) and triosephosphate isomerase in both academic and industrial enzyme screening workflows [3]. The defined stoichiometry (C₃H₅Li₂O₆P) and established solubility (10 mg/mL in H₂O) enable reproducible preparation of substrate solutions for kinetic assays, while batch-to-batch purity certification (≥93% enzymatic) ensures assay consistency across multi-year research programs .

Metabolite Channeling and Metabolon Research

As demonstrated in the aldolase/G3PDH enzyme interaction study, DHAP lithium salt enables direct measurement of exogenous substrate accessibility to enzymes within heterologous protein complexes . This capability is essential for researchers investigating metabolite channeling, supramolecular enzyme organization, and glycolytic metabolon dynamics where distinguishing between channeled intermediates and bulk-phase substrate diffusion is critical to mechanistic interpretation.

LC-MS/MS Quantification of Triose Phosphate Pools

DHAP lithium salt serves as an authenticated analytical standard for developing and validating LC-MS/MS methods to quantify intracellular DHAP concentrations in cellular metabolism studies . The lithium salt form provides the chemically defined, high-purity (>93%) reference material required for establishing calibration curves in targeted metabolomics of glycolysis, gluconeogenesis, and cellular glycation stress research [3].

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